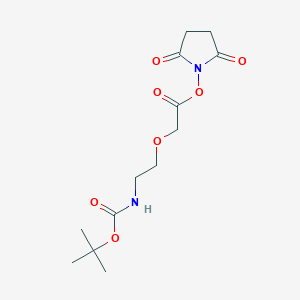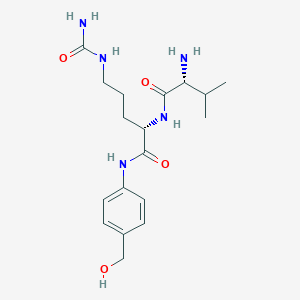
t-Boc-N-Amido-PEG1-CH2CO2-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-Boc-N-Amido-PEG1-CH2CO2-NHS ester is a heterobifunctional, PEGylated crosslinker featuring a t-Boc protected amine at one end and an NHS ester at the other. This compound is widely used in bioconjugation and chemical biology due to its ability to form stable amide bonds with primary amines, facilitating the attachment of various biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-Amido-PEG1-CH2CO2-NHS ester typically involves the following steps:
Protection of the Amine Group: The amine group is protected using t-Boc (tert-butoxycarbonyl) to prevent unwanted reactions during subsequent steps.
PEGylation: A single PEG (polyethylene glycol) unit is introduced to enhance solubility and biocompatibility.
Activation of the Carboxyl Group: The carboxyl group is activated using NHS (N-hydroxysuccinimide) to form the NHS ester, which is highly reactive towards primary amines.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as chromatography and crystallization are used to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
t-Boc-N-Amido-PEG1-CH2CO2-NHS ester primarily undergoes substitution reactions, where the NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Primary amines, buffers (e.g., phosphate-buffered saline), and solvents (e.g., dimethyl sulfoxide).
Conditions: Mild conditions, typically at room temperature or slightly elevated temperatures, to facilitate the reaction without degrading sensitive biomolecules.
Major Products
The major product of the reaction is an amide bond formed between the NHS ester and the primary amine, resulting in a conjugated biomolecule.
Applications De Recherche Scientifique
t-Boc-N-Amido-PEG1-CH2CO2-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Facilitates the attachment of fluorescent dyes, enzymes, and other biomolecules to proteins and nucleic acids for imaging and diagnostic purposes.
Medicine: Plays a crucial role in the development of antibody-drug conjugates and targeted drug delivery systems.
Industry: Used in the production of biocompatible materials and surfaces for medical devices and implants.
Mécanisme D'action
The mechanism of action of t-Boc-N-Amido-PEG1-CH2CO2-NHS ester involves the formation of stable amide bonds with primary amines. The NHS ester is highly reactive and readily forms a covalent bond with the amine group, resulting in the conjugation of the biomolecule. The PEG unit enhances solubility and biocompatibility, making the compound suitable for various biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
t-Boc-N-Amido-PEG2-CH2CO2-NHS ester: Contains two PEG units, offering increased solubility and flexibility.
t-Boc-N-Amido-PEG3-CH2CO2-NHS ester: Contains three PEG units, further enhancing solubility and biocompatibility.
Uniqueness
t-Boc-N-Amido-PEG1-CH2CO2-NHS ester is unique due to its single PEG unit, which provides a balance between solubility and structural rigidity. This makes it particularly useful in applications where minimal steric hindrance is required.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O7/c1-13(2,3)21-12(19)14-6-7-20-8-11(18)22-15-9(16)4-5-10(15)17/h4-8H2,1-3H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRJWANMTHDNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2R)-2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B8114136.png)
![(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B8114148.png)

![(2S)-2-[[(2R)-2-[3-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B8114159.png)








